4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one
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Overview
Description
4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a chlorinated benzoyl group, and a dimethylazetidinone moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the benzoyl group: This step often involves acylation reactions using benzoyl chloride derivatives.
Formation of the azetidinone ring: This step may involve cyclization reactions using suitable precursors and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one: shares structural similarities with other piperidine and azetidinone derivatives.
Other similar compounds: this compound, this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[1-[2-chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN3O2/c1-18(2)15(21-17(18)24)11-6-8-22(9-7-11)16(23)13-10-12(20-3)4-5-14(13)19/h4-5,10-11,15,20H,6-9H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBDIAHQDHVABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC1=O)C2CCN(CC2)C(=O)C3=C(C=CC(=C3)NC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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